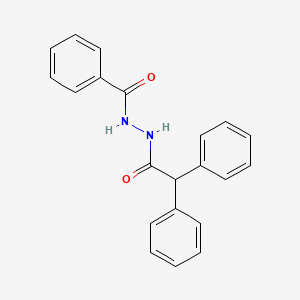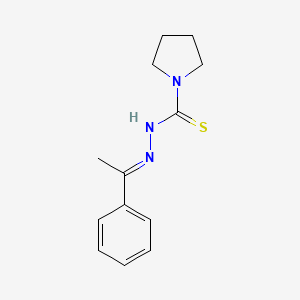
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide, also known as PETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a thiosemicarbazone derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria, by targeting the enzymes involved in the biosynthesis of essential metabolites. In neurodegenerative disorders, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide exerts its pharmacological effects by chelating metal ions and inhibiting the activity of enzymes involved in various metabolic pathways. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of DNA, by chelating the iron ion in its active site. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, by chelating the zinc ion in its active site.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative effects. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and reducing the levels of inflammatory mediators. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to be stable under various conditions and can be easily synthesized in large quantities. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to have low toxicity in vitro and in vivo. However, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several potential future directions for research on N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide. One potential direction is the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide derivatives with improved pharmacological properties, such as increased solubility and specificity for target enzymes. Another potential direction is the investigation of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide-based imaging agents for diagnostic purposes is another potential direction for research.
Synthesemethoden
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide can be synthesized through a condensation reaction between 1-phenylethylidene-2,3-dimethyl-1-pyrrolidinecarboxaldehyde and thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the product is obtained through recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-[(E)-1-phenylethylideneamino]pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-11(12-7-3-2-4-8-12)14-15-13(17)16-9-5-6-10-16/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,17)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLAYAPMSNCCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N1CCCC1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)

amino]methyl}phenol](/img/structure/B5871976.png)
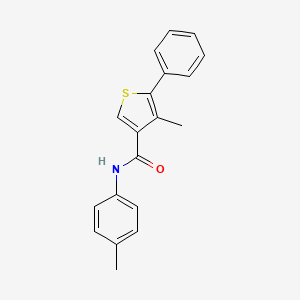
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
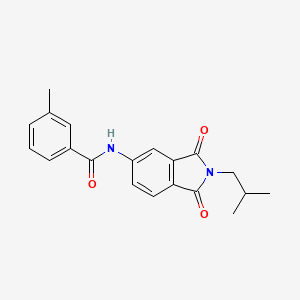
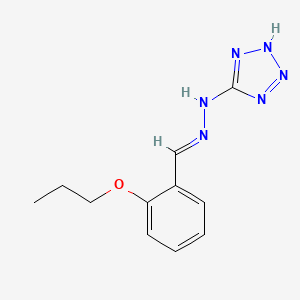


![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
